molecular formula C25H25N3O5 B2778371 Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate CAS No. 872862-08-3

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate

Cat. No.: B2778371
CAS No.: 872862-08-3
M. Wt: 447.491
InChI Key: DYOQPTQTLOLYOM-UHFFFAOYSA-N
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Description

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway modulations would depend on the specific biological context.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse effects at the molecular and cellular levels.

Biological Activity

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate, a compound with the molecular formula C25H25N3O5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Property Details
Molecular Formula C25H25N3O5
Molecular Weight 447.49 g/mol
CAS Number 872862-08-3
Purity Typically ≥95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound exhibits:

  • Anticancer Activity : Studies have demonstrated that compounds containing indole and piperidine moieties can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with DNA synthesis and repair pathways .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Inflammation is a critical factor in many chronic diseases, including diabetes and cardiovascular disorders .
  • Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, which could contribute to cognitive enhancement .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related indole derivatives revealed that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Properties

Research on analogs of this compound demonstrated significant reductions in inflammatory markers in vitro. For example, one study reported a decrease in TNF-alpha and IL-6 levels in macrophages treated with a similar piperidine derivative, suggesting a potential role in managing inflammatory diseases .

Case Study 3: Enzyme Inhibition

In a comparative study, several piperidine derivatives were evaluated for their AChE inhibitory activity. The most effective compounds had IC50 values below 5 µM, highlighting the potential of this compound as a candidate for further development in neuropharmacology .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOQPTQTLOLYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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